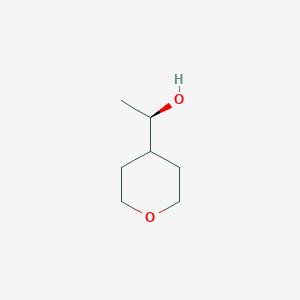

(1R)-1-(oxan-4-yl)ethan-1-ol

Description

The exact mass of the compound (1R)-1-(oxan-4-yl)ethan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1R)-1-(oxan-4-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-1-(oxan-4-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(oxan-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-6(8)7-2-4-9-5-3-7/h6-8H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSFAXPMNOFMQI-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCOCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CCOCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1568198-40-2 | |

| Record name | (1R)-1-(oxan-4-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological & Application

Application Notes and Protocols: (1R)-1-(Oxan-4-yl)ethan-1-ol as a Versatile Precursor for Pharmaceutical Intermediates

Introduction: The Strategic Value of the Oxane Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. The oxane (tetrahydropyran) ring, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a valuable building block. Its presence in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a three-dimensional scaffold for precise substituent placement, thereby fostering high-affinity interactions with biological targets.[1]

(1R)-1-(Oxan-4-yl)ethan-1-ol, a chiral secondary alcohol, represents a particularly valuable precursor. The defined stereochemistry at the carbinol center, coupled with the versatile oxane ring, makes it an attractive starting material for the synthesis of a diverse array of complex pharmaceutical intermediates. This guide provides detailed application notes and protocols for the key chemical transformations of (1R)-1-(oxan-4-yl)ethan-1-ol, empowering researchers and drug development professionals to leverage its full synthetic potential.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use.

| Property | Value | Source |

| IUPAC Name | (1R)-1-(Oxan-4-yl)ethan-1-ol | PubChem[2] |

| Molecular Formula | C₇H₁₄O₂ | PubChem[2] |

| Molecular Weight | 130.18 g/mol | PubChem[2] |

| CAS Number | 66956-74-9 | PubChem[2] |

| Appearance | Colorless to pale yellow liquid or solid | N/A |

| Boiling Point | Not readily available | N/A |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, MeOH) | N/A |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | PubChem[2] |

Handling and Storage: (1R)-1-(Oxan-4-yl)ethan-1-ol should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.

Key Synthetic Transformations and Protocols

The reactivity of (1R)-1-(oxan-4-yl)ethan-1-ol is primarily dictated by its secondary alcohol functionality. This allows for a range of synthetically useful transformations, including oxidation, etherification, esterification, and nucleophilic substitution.

Oxidation to 1-(Oxan-4-yl)ethan-1-one

The oxidation of the secondary alcohol to a ketone is a fundamental transformation that provides a key intermediate for further functionalization, such as in the synthesis of kinase inhibitors or other complex heterocyclic systems.

Expertise & Experience: The choice of oxidizing agent is critical to ensure a clean and high-yielding reaction without over-oxidation or side reactions. While strong oxidants like chromic acid or potassium permanganate can be effective, milder and more selective reagents are often preferred in modern pharmaceutical synthesis to avoid harsh conditions and the generation of toxic waste. The Dess-Martin periodinane (DMP) is an excellent choice for this transformation due to its high selectivity for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions.

Protocol: Dess-Martin Oxidation of (1R)-1-(Oxan-4-yl)ethan-1-ol

-

Materials:

-

(1R)-1-(Oxan-4-yl)ethan-1-ol (1.0 eq)

-

Dess-Martin periodinane (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

-

-

Procedure:

-

To a stirred solution of (1R)-1-(oxan-4-yl)ethan-1-ol (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add Dess-Martin periodinane (1.2 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Stir vigorously until the two layers are clear.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 1-(oxan-4-yl)ethan-1-one.

-

Etherification via Williamson Ether Synthesis

The formation of an ether linkage can be crucial for modulating the lipophilicity and metabolic stability of a drug candidate. The Williamson ether synthesis is a robust and reliable method for achieving this transformation.

Expertise & Experience: This Sₙ2 reaction requires the deprotonation of the alcohol to form a more nucleophilic alkoxide. A strong base such as sodium hydride (NaH) is typically used. The choice of the alkylating agent is critical; primary alkyl halides or tosylates are ideal to minimize competing elimination reactions.

Protocol: O-Alkylation of (1R)-1-(Oxan-4-yl)ethan-1-ol

-

Materials:

-

(1R)-1-(Oxan-4-yl)ethan-1-ol (1.0 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

-

Alkyl halide (e.g., benzyl bromide, 1.1 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of (1R)-1-(oxan-4-yl)ethan-1-ol (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Esterification: The Steglich Approach

Ester functionalities are common in prodrugs and can influence a compound's solubility and cell permeability. The Steglich esterification is a mild and efficient method that avoids the need for harsh acidic conditions.[3][4]

Expertise & Experience: This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[3] This method is particularly advantageous for coupling sterically hindered alcohols or sensitive carboxylic acids.[3]

Protocol: Steglich Esterification of (1R)-1-(Oxan-4-yl)ethan-1-ol

-

Materials:

-

(1R)-1-(Oxan-4-yl)ethan-1-ol (1.0 eq)

-

Carboxylic acid (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq)

-

4-Dimethylaminopyridine (DMAP, 0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

-

Procedure:

-

To a solution of the carboxylic acid (1.1 eq), (1R)-1-(oxan-4-yl)ethan-1-ol (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM at 0 °C, add a solution of DCC (1.2 eq) in DCM.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.

-

A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with cold DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Stereoinverting Nucleophilic Substitution via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of a chiral alcohol, providing access to the opposite enantiomer of a desired intermediate.[5][6][7] This is particularly valuable in the synthesis of chiral amines, which are prevalent in many APIs. This reaction proceeds with a clean Sₙ2 inversion of configuration.[5][6]

Expertise & Experience: The classic Mitsunobu reaction employs a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5] The choice of nucleophile is broad, but those with a pKa < 15 are generally most effective. Phthalimide is a common nitrogen nucleophile, as the resulting product can be readily deprotected to yield a primary amine. This transformation is analogous to a key step in the synthesis of the BTK inhibitor ibrutinib, where a chiral secondary alcohol is inverted to install a required amine functionality.[8][9][10]

Protocol: Mitsunobu Reaction for the Synthesis of a Chiral Phthalimide Intermediate

-

Materials:

-

(1R)-1-(Oxan-4-yl)ethan-1-ol (1.0 eq)

-

Phthalimide (1.2 eq)

-

Triphenylphosphine (PPh₃, 1.5 eq)

-

Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

-

Tetrahydrofuran (THF), anhydrous

-

-

Procedure:

-

To a stirred solution of (1R)-1-(oxan-4-yl)ethan-1-ol (1.0 eq), phthalimide (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add DIAD (1.5 eq) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

-

Purify the crude residue by flash column chromatography to isolate the (S)-phthalimide product.

-

Application in Pharmaceutical Intermediate Synthesis: A Conceptual Workflow

The transformations described above can be integrated into a synthetic sequence to produce advanced pharmaceutical intermediates. For example, the chiral amine obtained from the Mitsunobu reaction can be a building block for various kinase inhibitors.

Conceptual workflow for a chiral amine intermediate.

Conclusion

(1R)-1-(Oxan-4-yl)ethan-1-ol is a highly valuable and versatile chiral building block for the synthesis of pharmaceutical intermediates. Its secondary alcohol functionality allows for a range of well-established and reliable chemical transformations, including oxidation, etherification, esterification, and stereoinverting nucleophilic substitution. The protocols provided herein offer a practical guide for researchers to utilize this precursor effectively in their drug discovery and development programs. The strategic application of this and similar chiral building blocks will undoubtedly continue to play a crucial role in the design and synthesis of the next generation of therapeutic agents.

References

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]

-

Nikolić, K., & Agbaba, D. (2004). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 69(10), 793-798. Available at: [Link]

-

PubChem. (n.d.). 1-(Oxan-4-yl)ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Frontiers. (2020). One-pot synthesis of 1,3-oxazin-4-ones through an Ir-catalyzed mild formal condensation reaction of secondary amides with acyl chlorides. Royal Society of Chemistry. Available at: [Link]

- Google Patents. (2016). CN105820168A - Preparation method of Ibrutinib intermediate.

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

- Google Patents. (2016). CN105777732A - Method for synthesizing Rivaroxaban intermediate and application of method.

-

Chen, B., et al. (2019). Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase. Scientific Reports, 9(1), 465. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. Retrieved from [Link]

-

Kaur, N., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6293. Available at: [Link]

-

Williamson Ether Synthesis. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

-

Molecules. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. Available at: [Link]

- Google Patents. (2020). WO2020234381A1 - Processes and intermediates for preparing a btk inhibitor.

-

Munawar, S., et al. (2024). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Heliyon, 10(1), e23416. Available at: [Link]

-

Williamson Ether Synthesis. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

TREA. (n.d.). Process for preparing ibrutinib and its intermediates. Retrieved from [Link]

-

Qiu, H., et al. (2021). Discovery of potent and selective reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 41, 116163. Available at: [Link]

-

ResearchGate. (n.d.). Development of a Scalable Synthesis of Oxadiazole Based S1P1 Receptor Agonists. Retrieved from [Link]

-

European Patent Office. (2016). METHOD FOR PREPARING IBRUTINIB - EP 3257855 A1. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Esterification of Carboxylic Acids. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2014). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. American Chemical Society. Available at: [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

CORE. (n.d.). The Catalytic Mitsunobu Reaction: A Critical Analysis of the Current State-of-the-Art. Retrieved from [Link]

-

Duke Scholars. (n.d.). Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (BMS-935177). Retrieved from [Link]

-

YouTube. (2018, August 29). Williamson Ether Synthesis. Professor Dave Explains. Retrieved from [Link]

- Google Patents. (n.d.). WO2011121099A2 - Process for the preparation of 1-[4-(1,1-dimethylethyl)phenyl]-4-[4-(diphenylmethoxy)-1-piperidinyl]-1-butanone and acid addition salts thereof.

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]

-

European Patent Office. (n.d.). Inhibitors of bruton's tyrosine kinase - EP 2529621 B1. Retrieved from [Link]

-

Nottingham ePrints. (2020, November 23). New Directions in the Mitsunobu Reaction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1-(Oxan-4-yl)ethan-1-ol | C7H14O2 | CID 12411803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN105820168A - Preparation method of Ibrutinib intermediate - Google Patents [patents.google.com]

- 9. Process for preparing ibrutinib and its intermediates | TREA [trea.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Note: A Robust Chiral HPLC Method for the Enantioselective Analysis of (1R)-1-(oxan-4-yl)ethan-1-ol

Abstract

The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[1][2] This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the enantiomers of (1R)-1-(oxan-4-yl)ethan-1-ol, a key chiral building block in medicinal chemistry. The method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions to achieve baseline separation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the theoretical basis for methodological choices, a step-by-step analytical protocol, and method validation considerations in accordance with ICH guidelines.

Introduction: The Imperative of Chiral Separation

Chirality is a fundamental property in pharmaceutical sciences, with the U.S. Food and Drug Administration often mandating the marketing of single-enantiomer drugs.[1] The distinct three-dimensional arrangement of enantiomers leads to differential interactions with chiral biological systems such as enzymes and receptors.[2] Consequently, one enantiomer may be therapeutically active while the other could be inactive, or worse, exert toxic effects.[1][2] (1R)-1-(oxan-4-yl)ethan-1-ol is a chiral secondary alcohol incorporating a non-aromatic heterocyclic oxane ring. Its enantiomeric purity is crucial for the synthesis of stereochemically defined active pharmaceutical ingredients (APIs).

High-Performance Liquid Chromatography (HPLC) coupled with a Chiral Stationary Phase (CSP) is a powerful and widely adopted technique for the direct separation and quantification of enantiomers.[3][4][5] Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, have demonstrated broad applicability and are among the most versatile for resolving a wide range of chiral compounds.[3][6] This versatility stems from their complex chiral recognition mechanisms, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance.[7][8]

This guide details a systematic approach to developing a reliable chiral HPLC method for (1R)-1-(oxan-4-yl)ethan-1-ol, from stationary phase selection to method validation.

Method Development Strategy: A Logic-Driven Approach

The selection of the appropriate CSP and mobile phase is the most critical step in developing a successful chiral separation method.[9] Our strategy is based on the structural characteristics of (1R)-1-(oxan-4-yl)ethan-1-ol.

Analyte Structure and Interaction Potential

-

Chiral Center: A secondary alcohol, providing a key site for hydrogen bonding.

-

Oxane Ring: A polar heterocyclic moiety capable of engaging in dipole-dipole and hydrogen bonding interactions.

-

Flexibility: The molecule possesses conformational flexibility, which can influence its interaction with the CSP.

Chiral Stationary Phase (CSP) Selection

Given the presence of a hydroxyl group, polysaccharide-based CSPs are excellent candidates. Cellulose and amylose derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), are well-documented for their effectiveness in resolving chiral alcohols.[3][10] These CSPs offer a combination of polar carbamate groups and a chiral polymeric backbone, creating "chiral grooves" where enantioselective interactions can occur.[11] For this application, we selected a cellulose-based column due to its proven success with a wide range of chiral compounds.

Mobile Phase Selection: Normal vs. Reversed Phase

-

Normal Phase (NP): Typically employs a non-polar solvent like hexane or heptane with a polar modifier, often an alcohol (e.g., isopropanol, ethanol).[6] NP is often the preferred starting point for polysaccharide CSPs as it promotes hydrogen bonding between the analyte and the stationary phase, a key interaction for resolving alcohols.

-

Reversed Phase (RP): Uses aqueous-organic mobile phases.[3] While immobilized polysaccharide CSPs are compatible with RP conditions, the hydrophobic interactions that dominate in this mode may be less effective for a polar, non-aromatic compound like (1R)-1-(oxan-4-yl)ethan-1-ol.

Based on this analysis, a normal phase approach was chosen to maximize the potential for specific, stereoselective hydrogen bonding interactions.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the chiral HPLC analysis of (1R)-1-(oxan-4-yl)ethan-1-ol enantiomers.

Materials and Equipment

-

HPLC System: A binary or quaternary HPLC system with a UV detector.

-

Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) based column (e.g., Lux® Cellulose-1 or Chiralcel® OD-H), 5 µm, 250 x 4.6 mm.

-

Solvents: HPLC grade n-Hexane and Isopropanol (IPA).

-

Sample: Racemic standard of (1R)-1-(oxan-4-yl)ethan-1-ol and individual enantiomer standards (if available).

-

Glassware: Volumetric flasks, autosampler vials with inserts.

Preparation of Solutions

-

Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane and Isopropanol in a 90:10 (v/v) ratio. Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.

-

Sample Preparation (Standard):

-

Accurately weigh approximately 10 mg of the racemic (1R)-1-(oxan-4-yl)ethan-1-ol standard into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with the mobile phase to obtain a stock solution of 1 mg/mL.

-

Further dilute this stock solution with the mobile phase to a working concentration of 0.1 mg/mL.

-

Filter the final solution through a 0.45 µm syringe filter into an autosampler vial.

-

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

| Parameter | Condition |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 210 nm (due to the lack of a strong chromophore) |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the chiral analysis.

Caption: Experimental workflow for chiral HPLC analysis.

Expected Results and Data Analysis

Under the specified conditions, baseline separation of the two enantiomers is expected. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Representative Chromatogram

(A hypothetical chromatogram would be presented here in a full application note, showing two well-resolved peaks for the (S) and (R) enantiomers.)

Data Presentation

The following table summarizes the expected chromatographic performance.

| Parameter | Expected Value |

| Retention Time (Enant. 1) | ~ 8.5 min |

| Retention Time (Enant. 2) | ~ 10.2 min |

| Resolution (Rs) | > 2.0 |

| Tailing Factor | < 1.5 |

| Theoretical Plates (N) | > 5000 |

Calculation of Enantiomeric Excess (% ee): % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Method Validation: Ensuring Trustworthiness

To ensure the reliability of the method for routine analysis, it must be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1).[12]

Validation Parameters

The validation of a chiral purity method should assess the following parameters[13]:

-

Specificity: The ability to assess the desired enantiomer in the presence of the other enantiomer and any potential impurities. This is demonstrated by achieving baseline resolution (Rs > 1.5).

-

Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a specified range.[12]

-

Range: The interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[12]

-

Accuracy: The closeness of the test results to the true value. This can be assessed by spiking a sample of the pure enantiomer with known amounts of the other enantiomer.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).[12]

-

Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature), providing an indication of its reliability during normal usage.[12]

System Suitability

Before each analytical run, a system suitability test must be performed on a racemic standard to ensure the chromatographic system is performing adequately. Key parameters include:

-

Resolution (Rs): Must be ≥ 2.0 between the enantiomer peaks.

-

Tailing Factor (T): Should be ≤ 1.5 for both peaks.

-

Relative Standard Deviation (RSD) of Peak Areas: Should be ≤ 2.0% for replicate injections.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Poor or No Resolution | Incorrect mobile phase composition. | Optimize the percentage of Isopropanol. A lower percentage generally increases retention and may improve resolution. |

| Inappropriate chiral stationary phase. | Screen other polysaccharide-based CSPs (e.g., an amylose-based column). | |

| Peak Tailing | Active sites on the silica support. | The use of a mobile phase additive is generally not recommended for this analyte. Ensure high-quality solvents are used. |

| Column degradation. | Replace the column. | |

| Irreproducible Retention Times | Inadequate system equilibration. | Equilibrate the column with the mobile phase for at least 30-60 minutes before the first injection. |

| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |

| Mobile phase composition changing over time. | Prepare fresh mobile phase daily. |

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of (1R)-1-(oxan-4-yl)ethan-1-ol enantiomers. By employing a cellulose-based chiral stationary phase with a normal phase mobile phase, the method achieves excellent resolution and is suitable for determining enantiomeric purity in research and quality control environments. The detailed workflow, from method development logic to validation guidelines, ensures that the protocol is not only effective but also robust and reliable, meeting the stringent requirements of the pharmaceutical industry.

References

-

Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. (2020-02-02). Molecules. [Link]

-

Application and comparison of derivatized cellulose and amylose chiral stationary phases for the separation of enantiomers of pharmaceutical compounds by high-performance liquid chromatography. Journal of Chromatography A. [Link]

-

Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase. (2014-01-01). ResearchGate. [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

-

Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. (2020-11-25). MDPI. [Link]

-

Synthesis of chiral tetrahydrofuran derivatives. (2009-01-01). ResearchGate. [Link]

-

ICH guideline Q14 on analytical procedure development. (2022-03-31). European Medicines Agency (EMA). [Link]

-

Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis. (2024-03-05). National Institutes of Health (NIH). [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. (2004-11-01). LCGC International. [Link]

-

Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023-08-22). IntechOpen. [Link]

-

Enantio- and Chemo-Selective HPLC Analysis of Silodosin on an Amylose-Based Chiral Stationary Phase. (2023-08-29). MDPI. [Link]

-

Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. (2020-02-02). MDPI. [Link]

-

ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005-11). ICH. [Link]

-

Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused Dihydropyranisoxazolines. (2022-12-02). ACS Publications. [Link]

-

Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. (2022-12-17). Semantic Scholar. [Link]

-

Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (2016-01-01). ResearchGate. [Link]

-

A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (2018-01-01). Research Journal of Pharmacy and Technology. [Link]

-

Getting Started with Chiral Method Development. (2022-10-14). Regis Technologies. [Link]

-

System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2001-09-01). LCGC North America. [Link]

-

Comparison of Coated and Immobilized Chiral Stationary Phases Based on Amylose tris-[(S)-α-Methylbenzylcarbamate] for the HPLC Enantiomer Separation of α-Lipoic Acid and Its Reduced Form. (2021-03-20). PubMed. [Link]

-

A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020-06-04). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Chiral Drug Separation. (n.d.). ScienceDirect. [Link]

-

Chiral Columns for enantiomer separation by HPLC. (n.d.). Sumika Chemical Analysis Service. [Link]

-

HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. [Link]

-

Chiral HPLC Method Development. (n.d.). HPLC-Services. [Link]

-

Chiral Method Development on Daicel Polysaccharide Chiral Stationary Phases - Part 1 of 5. (2020-10-16). YouTube. [Link]

-

CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. (n.d.). VTechWorks. [Link]

-

ICH Q2(R2) Guide: Analytical Method Validation Explained. (2024-01-07). IntuitionLabs. [Link]

-

Comparison of Coated and Immobilized Chiral Stationary Phases Based on Amylose tris-[(S)-α-Methylbenzylcarbamate] for the HPLC Enantiomer Separation of α-Lipoic Acid and Its Reduced Form. (2021-03-20). MDPI. [Link]

-

Enantioselective Synthesis of Alcohols and Amines: The Huang/Chen Synthesis of α-Tocopherol. (2023-02-13). Organic Chemistry Portal. [Link]

Sources

- 1. eijppr.com [eijppr.com]

- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 3. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantio- and Chemo-Selective HPLC Analysis of Silodosin on an Amylose-Based Chiral Stationary Phase [mdpi.com]

- 6. Application and comparison of derivatized cellulose and amylose chiral stationary phases for the separation of enantiomers of pharmaceutical compounds by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scas.co.jp [scas.co.jp]

- 8. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. database.ich.org [database.ich.org]

- 13. chromatographyonline.com [chromatographyonline.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1R)-1-(oxan-4-yl)ethan-1-ol

Welcome to the technical support center for the synthesis of (1R)-1-(oxan-4-yl)ethan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this valuable chiral building block. This document offers troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you improve yields and achieve high stereochemical purity.

Overview of Synthetic Strategies

The synthesis of (1R)-1-(oxan-4-yl)ethan-1-ol is typically approached via two primary routes. The choice between these routes depends on available starting materials, equipment, and the desired scale of the reaction.

-

Route A: Grignard Reaction and Chiral Resolution. This classic approach involves the reaction of a methyl Grignard reagent with 4-oxanecarbaldehyde to produce the racemic alcohol, (±)-1-(oxan-4-yl)ethan-1-ol. The desired (1R)-enantiomer is then isolated through chiral resolution, often an enzymatic process. This route is robust but requires an additional resolution step, which can impact the overall yield.

-

Route B: Asymmetric Reduction. This more modern and atom-economical approach involves the direct, stereoselective reduction of the prochiral ketone, 4-acetyl-tetrahydropyran. The success of this route hinges on the selection of an effective chiral catalyst or biocatalyst to produce the (1R)-alcohol with high enantiomeric excess (ee).[1]

The following diagram illustrates these two divergent synthetic pathways.

Sources

Technical Support Center: Asymmetric Reduction for Chiral Alcohols

Welcome to the technical support center for asymmetric reduction of prochiral ketones. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of chiral alcohols. Here, we move beyond simple protocols to explore the causality behind experimental outcomes, providing you with the insights needed to troubleshoot effectively and optimize your reactions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of asymmetric reduction for producing chiral alcohols?

A: Asymmetric reduction is a cornerstone of modern organic synthesis that converts a flat, prochiral ketone into a specific three-dimensional, chiral alcohol.[1][2] This is achieved by introducing a chiral catalyst into the reaction. The catalyst creates a chiral environment that favors the addition of a hydride (from a hydrogen source like H₂ gas or a hydrogen donor like isopropanol) to one of the two faces (the Re or Si face) of the carbonyl group.[1] This facial selectivity results in the preferential formation of one enantiomer of the alcohol over the other, leading to a product with a high enantiomeric excess (ee). The most common and powerful methods involve transition metal catalysts (e.g., Ruthenium, Rhodium, Iridium) complexed with chiral ligands.[2][3]

Q2: How do I choose the right catalyst system (metal, ligand, hydrogen source) for my specific ketone?

A: Catalyst selection is critical and substrate-dependent. There is no "one-size-fits-all" solution. Here’s a logical approach:

-

Substrate Class:

-

Aryl Ketones: Noyori-type Ruthenium catalysts with diphosphine (e.g., BINAP) and diamine ligands (e.g., DPEN) are exceptionally effective for a wide range of aromatic ketones.[1]

-

Alkyl Ketones & Challenging Substrates: Screening different ligands is often necessary. Sterically demanding ligands like XylBINAP can improve enantioselectivity.[1] For some substrates, iridium or rhodium catalysts might offer better performance.

-

Functionalized Ketones: If your ketone has other functional groups (e.g., esters, olefins), you need a catalyst with high chemoselectivity. Noyori-type Ru catalysts are renowned for selectively reducing the ketone in the presence of C=C double bonds.[1]

-

-

Hydrogen Source:

-

Hydrogen Gas (H₂): This is the most atom-economical method, typically used in asymmetric hydrogenation. It requires specialized high-pressure equipment.[1][2]

-

Isopropanol or Formic Acid/Triethylamine: These are used in asymmetric transfer hydrogenation (ATH), which is often more convenient for lab-scale synthesis as it doesn't require high-pressure reactors.[2][4] The catalyst systems for ATH are often related but distinct from those for direct hydrogenation.[1]

-

-

Desired Enantiomer: Chiral ligands almost always come in pairs of enantiomers, e.g., (R)-BINAP and (S)-BINAP. As a general rule, using the (R)-ligand will produce one enantiomer of the alcohol, while the (S)-ligand will produce the opposite. This allows for predictable synthesis of the desired product.[5]

A logical workflow for catalyst selection is visualized below.

Section 2: Troubleshooting Guide

This section addresses specific experimental failures and provides a systematic approach to identifying the root cause and implementing a solution.

Issue 1: Low or No Conversion

You've set up your reaction, but after the specified time, TLC or GC analysis shows mostly starting material.

Q: My reaction isn't working. What are the most common causes for low conversion?

A: Low conversion is typically due to an inactive catalyst or incorrect reaction conditions. Let's break down the possibilities.

Potential Cause 1: Catalyst Inactivation or Poisoning The active catalytic species is sensitive and can be "poisoned" by impurities.[6][7]

-

The Culprits:

-

Oxygen: Most asymmetric reduction catalysts are air-sensitive. The active Ruthenium-hydride species is readily oxidized.

-

Water: While some protocols tolerate trace amounts, excess water can interfere with catalyst activation and stability.[7]

-

Impurities in Substrate/Solvent: Acidic impurities can protonate and deactivate the catalyst. Other functional groups not intended for reaction (e.g., thiols) can bind strongly to the metal center. Solvents must be rigorously degassed and dried.

-

-

Self-Validating Protocol: Catalyst Integrity Check

-

Inert Atmosphere: Ensure your entire setup, from weighing reagents to running the reaction, is under a rigorously maintained inert atmosphere (Argon or Nitrogen). Use Schlenk techniques or a glovebox.

-

Solvent Purity: Use freshly distilled or anhydrous, degassed solvents. A simple test is to use a known "good" substrate (like acetophenone) with your current batch of solvent and catalyst. If this "control" reaction works, the problem lies with your specific substrate.

-

Substrate Purity: Purify your ketone substrate via chromatography or distillation before use to remove any potential inhibitors.

-

Potential Cause 2: Incorrect Catalyst Activation Many catalyst precursors, such as RuCl₂(diphosphine)(diamine), require in situ activation to form the active hydride species.[1] This is typically achieved with a base in a hydrogen-donating solvent.

-

The Mechanism: A base (e.g., potassium tert-butoxide, t-BuOK) is required to generate the active 16-electron Ru-amide complex, which then reacts with the hydrogen source (H₂ or isopropanol) to form the active Ru-hydride catalyst.[1]

-

Troubleshooting Steps:

-

Base Quality: Use a fresh bottle of base. t-BuOK is highly hygroscopic and can lose its activity over time.

-

Base Stoichiometry: The amount of base can be critical. Too little may result in incomplete catalyst activation, while too much can sometimes negatively impact enantioselectivity or lead to side reactions.[8][9]

-

Activation Time/Temperature: Ensure you are following the recommended pre-activation procedure if one is specified.

-

Potential Cause 3: Substrate Steric Hindrance Some catalysts have a limited substrate scope.[10][11] Very bulky ketones may not fit well into the chiral pocket of the catalyst.

-

The Evidence: An inverse correlation between the steric size of the substrate and its reactivity is often observed.[10]

-

The Solution: If you suspect steric hindrance is the issue, you may need to screen different ligands. Ligands with different "bite angles" or steric profiles (e.g., BINAP vs. XylBINAP) can create a more accommodating catalytic pocket.[1]

Issue 2: High Conversion, Low Enantioselectivity (ee)

The reaction goes to completion, but you get a nearly racemic mixture of your alcohol. This is a frustrating but common problem.

Q: I'm getting a 99% yield but only 10% ee. What's going wrong?

A: This indicates that a reduction is occurring, but the chiral catalyst is not effectively controlling the stereochemistry. This points to issues with the catalyst-substrate interaction or the presence of a competing, non-selective reduction pathway.

Potential Cause 1: Mismatch Between Substrate and Ligand The "lock and key" fit between the substrate and the chiral ligand is fundamental to achieving high enantioselectivity.

-

The Principle: The enantioselectivity arises from the difference in activation energy between the two possible transition states (one leading to the R-alcohol, the other to the S-alcohol). A good catalyst maximizes this energy difference. For many Noyori-type systems, this is governed by interactions between the substrate and the chiral ligand framework.[5]

-

Troubleshooting Steps:

-

Change the Ligand Backbone: If you are using a BINAP-based ligand, try one with different steric or electronic properties. For example, moving from BINAP to Tol-BINAP or XylBINAP increases steric bulk, which can enhance facial discrimination for some substrates.[1]

-

Change the Diamine: The chiral diamine component is equally important. Switching from DPEN to DAIPEN, for instance, can have a dramatic effect on ee.[1]

-

Potential Cause 2: Reaction Temperature is Too High Higher temperatures increase reaction rates but can erode enantioselectivity.

-

The Thermodynamics: The energy difference between the diastereomeric transition states is often small. At higher temperatures, there is enough thermal energy to overcome this barrier, allowing both pathways to proceed at similar rates, leading to a racemic product.

-

The Solution: Run the reaction at a lower temperature (e.g., move from room temperature to 0 °C or lower). While this may slow the reaction down, it will often significantly improve the ee.

Potential Cause 3: The Role of Additives and Base Concentration The reaction medium can profoundly influence the catalyst's chiral environment.

-

Base Effect: The concentration of the activating base can impact the ee. It has been reported that excess base can either increase or decrease enantioselectivity depending on the specific catalyst-substrate system.[8][9] This may be due to the formation of different active species in solution.

-

Other Additives: Sometimes, the addition of salts or other achiral additives can improve ee.[9][12][13] For example, Lewis acids can sometimes coordinate to the substrate, altering its presentation to the catalyst.[14]

-

Systematic Screening: If you suspect this is the issue, a systematic screening of base concentration and potentially other additives is warranted.

| Parameter | Condition A | Condition B | Condition C |

| Catalyst | RuCl₂[(S)-BINAP][(S,S)-DPEN] | RuCl₂[(S)-XylBINAP][(S,S)-DPEN] | RuCl₂[(S)-BINAP][(S)-DAIPEN] |

| Temperature | 25 °C | 0 °C | 25 °C |

| Base (t-BuOK) | 2 mol% | 2 mol% | 10 mol% |

| Observed ee | 15% | 85% | 55% |

| A hypothetical optimization table showing how changing ligand, temperature, and base concentration can dramatically affect enantiomeric excess (% ee). |

Section 3: Experimental Protocols

Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation (ATH) of Acetophenone

This protocol provides a reliable starting point for a standard ATH reaction using a Noyori-type catalyst.

Materials:

-

[RuCl(p-cymene)((S,S)-TsDPEN)] catalyst

-

Acetophenone (purified)

-

Formic acid / Triethylamine azeotropic mixture (5:2) or prepared mixture[4]

-

Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)

-

Schlenk flask and inert gas line (Argon or Nitrogen)

Procedure:

-

Setup: Place the [RuCl(p-cymene)((S,S)-TsDPEN)] catalyst (e.g., 12.7 mg, 0.02 mmol, 0.1 mol%) into a dry Schlenk flask equipped with a magnetic stir bar.

-

Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.

-

Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 10 mL).

-

Add the acetophenone (2.40 g, 20 mmol, 1 equivalent) via syringe.

-

Add the formic acid/triethylamine mixture (e.g., 2.0 mL) via syringe. The reaction mixture is typically stirred at a controlled temperature (e.g., 28 °C).[4]

-

Monitoring: Monitor the reaction progress by TLC or GC analysis.

-

Workup: Once the starting material is consumed, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).[4]

-

Purification & Analysis: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the resulting 1-phenylethanol by flash chromatography if necessary. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

References

-

Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Enantioselective Reduction of Ketones. University of Liverpool. Available at: [Link]

-

Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B - NIH. Available at: [Link]

-

Enantioselective reduction of ketones. Wikipedia. Available at: [Link]

-

Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Advanced Journal of Chemistry, Section B. Available at: [Link]

-

Catalysts Deactivation, Poisoning and Regeneration. MDPI. Available at: [Link]

-

Substrate scope for asymmetric β‐alkylation of secondary alcohols with... ResearchGate. Available at: [Link]

-

Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology - PMC - NIH. Available at: [Link]

-

Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI. Available at: [Link]

-

On the Topic of Substrate Scope. Organic Letters - ACS Publications. Available at: [Link]

-

Cobalt-catalyzed asymmetric hydrogenation of ketones: A remarkable additive effect on enantioselectivity. ScienceDirect. Available at: [Link]

-

Enzymatic strategies for asymmetric synthesis. Natural Product Reports - PMC - PubMed Central - NIH. Available at: [Link]

-

Catalyst Deactivation, Poisoning and Regeneration. MDPI. Available at: [Link]

-

Asymmetric Synthesis of Chiral Alcohols for API Production using Microorganisms - A Mini Review. Research Journal of Pharmacy and Technology. Available at: [Link]

-

The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]

-

Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications. Available at: [Link]

-

Proposed mechanism for asymmetric transfer hydrogenation of... ResearchGate. Available at: [Link]

-

Catalyst Deactivation, Poisoning and Regeneration. ResearchGate. Available at: [Link]

-

Additive Effects on Asymmetric Catalysis. ResearchGate. Available at: [Link]

-

Asymmetric Hydrogenation. ETH Zurich. Available at: [Link]

-

Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. JACS Au - ACS Publications. Available at: [Link]

Sources

- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 3. ajchem-b.com [ajchem-b.com]

- 4. kanto.co.jp [kanto.co.jp]

- 5. uwindsor.ca [uwindsor.ca]

- 6. mdpi-res.com [mdpi-res.com]

- 7. Catalyst Deactivation, Poisoning and Regeneration | MDPI [mdpi.com]

- 8. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone [mdpi.com]

- 9. Cobalt-catalyzed asymmetric hydrogenation of ketones: A remarkable additive effect on enantioselectivity [html.rhhz.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

Technical Support Center: Scaling Up (1R)-1-(oxan-4-yl)ethan-1-ol Synthesis

Welcome to our dedicated technical support center for the synthesis of (1R)-1-(oxan-4-yl)ethan-1-ol. This resource is designed for researchers, scientists, and professionals in drug development who are looking to scale up the production of this important chiral alcohol. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis and scale-up. Our goal is to provide you with the expertise and practical solutions needed to ensure a robust, efficient, and safe process.

Introduction to the Synthesis of (1R)-1-(oxan-4-yl)ethan-1-ol

(1R)-1-(oxan-4-yl)ethan-1-ol is a valuable chiral building block in the pharmaceutical industry. Its synthesis on a larger scale can be approached through several methods, with the most common being the asymmetric reduction of 4-acetyltetrahydropyran and the Grignard reaction followed by chiral resolution. Each of these routes presents its own set of challenges, particularly when transitioning from laboratory to pilot or production scale. This guide will address the critical aspects of both primary synthetic pathways.

Part 1: Troubleshooting Guide for Asymmetric Reduction of 4-Acetyltetrahydropyran

The asymmetric reduction of 4-acetyltetrahydropyran is a highly attractive method for the synthesis of (1R)-1-(oxan-4-yl)ethan-1-ol due to its potential for high enantioselectivity.[1][2] However, scaling up this reaction requires careful control of various parameters to maintain both yield and stereochemical purity.

Common Issues and Solutions

Question 1: My enantiomeric excess (e.e.) is lower than expected upon scale-up. What are the likely causes and how can I improve it?

Answer: A decrease in enantiomeric excess during scale-up is a common issue and can stem from several factors:

-

Inadequate Temperature Control: Asymmetric reductions are often highly sensitive to temperature fluctuations. On a larger scale, exothermic events can lead to localized "hot spots" within the reactor, which can negatively impact the catalyst's stereoselectivity.[3]

-

Solution: Implement a more robust and responsive cooling system for your reactor. Ensure efficient stirring to maintain a homogenous temperature profile throughout the reaction mixture. For highly exothermic reactions, consider a semi-batch process where one of the reagents is added portion-wise to better control the heat evolution.

-

-

Catalyst Deactivation or Impurities: The chiral catalyst is the heart of the asymmetric reduction. On a larger scale, the catalyst is more susceptible to deactivation by impurities present in the starting materials or solvents.

-

Solution: Ensure all reagents and solvents are of high purity and are properly dried. Traces of water or other protic impurities can quench the reducing agent and interact with the catalyst, diminishing its effectiveness. Consider passing solvents through a column of activated alumina or molecular sieves prior to use.

-

-

Incorrect Catalyst Loading: The optimal catalyst loading at a small scale may not be directly transferable to a larger scale due to changes in surface area-to-volume ratios and mixing efficiency.

-

Solution: Re-optimize the catalyst loading for the scaled-up reaction. It may be necessary to slightly increase the catalyst percentage to compensate for potential deactivation or less efficient mixing. However, be mindful of the cost implications.

-

Question 2: The reaction is sluggish or stalls completely at a larger scale. What troubleshooting steps should I take?

Answer: A stalled reaction is often indicative of issues with reagent quality, catalyst activity, or reaction conditions.

-

Poor Quality of Reducing Agent: Borane complexes, common reducing agents in these reactions, can degrade over time, especially if not stored under inert and anhydrous conditions.

-

Solution: Use a fresh, high-quality reducing agent. If using a solution of a borane complex, titrate it before use to determine its exact concentration.

-

-

Inefficient Mixing: Inadequate agitation in a large reactor can lead to poor mass transfer, preventing the reactants and catalyst from interacting effectively.

-

Solution: Evaluate the geometry of your reactor and the type of stirrer. An overhead stirrer with a properly designed impeller is crucial for efficient mixing in large vessels. Baffles within the reactor can also improve mixing by preventing vortex formation.

-

-

Presence of Inhibitors: Trace impurities in the 4-acetyltetrahydropyran starting material can act as catalyst inhibitors.

-

Solution: Purify the starting ketone before use, for example, by distillation or chromatography, to remove any potential inhibitors.

-

Part 2: Troubleshooting Guide for Grignard Reaction Scale-Up

The Grignard reaction, while a powerful tool for C-C bond formation, is notoriously challenging to scale up due to its exothermic nature and sensitivity to atmospheric conditions.[4][5]

Common Issues and Solutions

Question 1: I'm having trouble initiating the Grignard reaction at a larger scale. What can I do?

Answer: Initiation is a common hurdle in Grignard reactions. The magnesium surface is often coated with a passivating layer of magnesium oxide.

-

Insufficient Magnesium Activation: The magnesium turnings need to have a clean, reactive surface.

-

Solution:

-

Mechanical Activation: Vigorously stir the dry magnesium turnings under an inert atmosphere before adding the solvent. This helps to break up the oxide layer.

-

Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. These reagents react with the magnesium surface to expose fresh, reactive metal.[6] Wait for the characteristic color change indicating initiation before proceeding with the slow addition of your alkyl halide.

-

-

-

Presence of Moisture: Grignard reagents are extremely sensitive to water. Any moisture in the glassware, solvents, or starting materials will quench the reaction.[7]

-

Solution: Flame-dry all glassware under vacuum and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, preferably freshly distilled from a suitable drying agent. Ensure your alkyl halide is also dry.

-

Question 2: My Grignard reaction is producing a significant amount of Wurtz coupling side-product. How can I minimize this?

Answer: The formation of biphenyl derivatives (Wurtz coupling) is a common side reaction, especially with aryl halides.

-

High Local Concentration of Alkyl Halide: Adding the alkyl halide too quickly can lead to a high local concentration, favoring the coupling side reaction.

-

Solution: Add the alkyl halide solution dropwise and at a controlled rate to maintain a low concentration in the reaction mixture. Ensure efficient stirring to quickly disperse the added halide.

-

-

Elevated Reaction Temperature: Higher temperatures can increase the rate of side reactions.

-

Solution: Maintain the reaction at a moderate temperature. While some heat is necessary for initiation, an ice bath may be required to control the exotherm once the reaction is underway.

-

Question 3: The work-up of my large-scale Grignard reaction is difficult and results in emulsions. What is the best procedure?

Answer: Quenching and working up a large Grignard reaction can be hazardous due to the release of heat and potentially flammable gases.

-

Uncontrolled Quenching: Adding water or acid too quickly to the reaction mixture can cause a violent exotherm.

-

Solution: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) with vigorous stirring. This is a milder quenching agent than water or strong acids.

-

-

Formation of Magnesium Salt Emulsions: The magnesium salts formed during work-up can lead to persistent emulsions, making phase separation difficult.

-

Solution: After quenching, add a sufficient amount of an organic solvent (e.g., diethyl ether or toluene) to dilute the organic phase. If emulsions persist, filtering the entire mixture through a pad of Celite can help to break them up. Washing with brine can also aid in phase separation.

-

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying (1R)-1-(oxan-4-yl)ethan-1-ol on a large scale?

A1: For large-scale purification, traditional column chromatography can be expensive and time-consuming. Consider the following alternatives:

-

Crystallization: If the product is a solid or can be derivatized to a crystalline solid, crystallization is an excellent method for purification and can also lead to enantiomeric enrichment.

-

Distillation: If the product is a liquid with a suitable boiling point, fractional distillation under reduced pressure can be effective for removing impurities with different volatilities.

-

Preparative Chiral HPLC or SFC: For high-purity applications, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase are powerful techniques, though they can be costly.[8]

Q2: How can I ensure the safety of my scale-up process?

A2: Safety is paramount during scale-up.

-

Conduct a Thorough Risk Assessment: Identify all potential hazards, including exotherms, gas evolution, and the handling of flammable or toxic materials.

-

Monitor the Reaction: Use in-situ monitoring techniques, such as a thermocouple to track the internal temperature, to gain a better understanding of the reaction progress and detect any deviations from the expected profile.

-

Have a Quenching Plan: Always have a well-defined and tested quenching procedure in place in case of a thermal runaway. This may involve having a pre-chilled quenching solution readily available.

-

Proper Personal Protective Equipment (PPE): Ensure all personnel are equipped with appropriate PPE, including safety glasses, lab coats, and gloves. For very large-scale reactions, a blast shield may be necessary.

Q3: What are the key parameters to consider when transferring a synthesis from a round-bottom flask to a jacketed reactor?

A3: The transition to a jacketed reactor requires consideration of several factors:

-

Heat Transfer: Jacketed reactors have a different surface area-to-volume ratio than round-bottom flasks. You will need to characterize the heating and cooling capabilities of your reactor to ensure you can effectively control the reaction temperature.

-

Agitation: The type and speed of the agitator will significantly impact mixing efficiency. What works in a small flask with a magnetic stir bar will not be sufficient for a large reactor.

-

Material of Construction: Ensure the reactor material is compatible with all the reagents and solvents used in your synthesis.

-

Inert Atmosphere: Maintaining a strictly inert atmosphere is more challenging in a large reactor. Ensure all seals are tight and that you have a reliable system for purging and blanketing with an inert gas.

Experimental Protocols

Protocol 1: Asymmetric Reduction of 4-Acetyltetrahydropyran

This protocol is a general guideline and should be optimized for your specific catalyst and equipment.

-

Reactor Setup: A jacketed glass reactor equipped with an overhead stirrer, a thermocouple, a condenser, and an inert gas inlet is assembled and flame-dried under vacuum.

-

Inerting: The reactor is cooled to room temperature under a positive pressure of dry nitrogen.

-

Reagent Charging:

-

The chiral catalyst (e.g., (R)-2-methyl-CBS-oxazaborolidine) is charged to the reactor under a nitrogen atmosphere.

-

Anhydrous tetrahydrofuran (THF) is added.

-

The solution is cooled to the desired reaction temperature (e.g., 0 °C).

-

-

Borane Addition: A solution of borane-dimethyl sulfide complex (BH₃·SMe₂) in THF is slowly added to the catalyst solution while maintaining the temperature.

-

Substrate Addition: A solution of 4-acetyltetrahydropyran in anhydrous THF is added dropwise to the reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed the set point.

-

Reaction Monitoring: The reaction progress is monitored by TLC or HPLC until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by the slow addition of methanol, followed by 1 M HCl.

-

Work-up: The layers are separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by distillation under reduced pressure or chromatography to yield (1R)-1-(oxan-4-yl)ethan-1-ol.

Protocol 2: Grignard Reaction with Tetrahydropyran-4-carbaldehyde

Caution: Grignard reactions are highly exothermic and require strict anhydrous conditions.

-

Reactor Setup: A jacketed glass reactor is set up as described in Protocol 1.

-

Magnesium Activation: Magnesium turnings are added to the reactor, and the system is thoroughly inerted. A small crystal of iodine is added.

-

Grignard Reagent Formation:

-

A solution of methyl bromide or methyl iodide in anhydrous diethyl ether or THF is prepared.

-

A small portion of the methyl halide solution is added to the magnesium suspension to initiate the reaction. Initiation is indicated by a color change and a gentle reflux.

-

Once initiated, the remaining methyl halide solution is added dropwise at a rate that maintains a controlled reflux.

-

-

Reaction with Aldehyde:

-

After the magnesium has been consumed, the Grignard reagent is cooled to 0 °C.

-

A solution of tetrahydropyran-4-carbaldehyde in anhydrous ether/THF is added dropwise, maintaining the temperature below 10 °C.

-

-

Reaction Monitoring: The reaction is monitored by TLC or HPLC.

-

Quenching and Work-up: The reaction is quenched and worked up as described in Protocol 1, using a saturated aqueous solution of NH₄Cl.

-

Purification: The crude racemic 1-(oxan-4-yl)ethan-1-ol is purified by distillation. Chiral resolution would be required as a subsequent step to isolate the (1R)-enantiomer.

Visualizations

Workflow for Asymmetric Reduction

Caption: Asymmetric reduction workflow.

Troubleshooting Decision Tree for Low Enantiomeric Excess

Caption: Low e.e. troubleshooting.

Quantitative Data Summary

| Parameter | Asymmetric Reduction | Grignard Reaction |

| Key Reagents | 4-Acetyltetrahydropyran, Chiral Catalyst (e.g., CBS), Borane complex | Tetrahydropyran-4-carbaldehyde, Methyl Magnesium Halide |

| Typical Solvents | THF, Toluene | Diethyl ether, THF |

| Reaction Temperature | -20 °C to 25 °C | 0 °C to 35 °C (reflux) |

| Key Challenges | Enantioselectivity, Catalyst activity, Exotherm control | Initiation, Exotherm control, Work-up, Anhydrous conditions |

| Expected Yield | 70-95% | 60-85% (racemic) |

| Stereochemical Outcome | Direct formation of (1R)-enantiomer | Racemic mixture, requires resolution |

References

-

Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. PMC. [Link]

-

Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols. ACS Publications. [Link]

-

Grignard Reaction Scale-up – 4 Steps to Control Development. METTLER TOLEDO. [Link]

-

Grignard Formation - Troubleshooting and Perfecting. Reddit. [Link]

-

Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. PubMed. [Link]

-

Investigation of a Grignard Reaction at Small Scale. SYSTAG. [Link]

-

Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. NIH. [Link]

-

Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Organic Chemistry Portal. [Link]

-

GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. [Link]

-

Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. ACS Publications. [Link]

-

Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones. IJPRS. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Validation & Comparative

A Comparative Guide to the Stereochemical Assignment of (1R)-1-(oxan-4-yl)ethan-1-ol: Mosher's Method vs. Vibrational Circular Dichroism

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of its biological activity, efficacy, and safety. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. Therefore, the unambiguous confirmation of the absolute configuration of a chiral center is a cornerstone of modern pharmaceutical science. This guide provides an in-depth comparison of two powerful analytical techniques for assigning the absolute stereochemistry of chiral secondary alcohols, using (1R)-1-(oxan-4-yl)ethan-1-ol as a model compound: the classic chemical derivatization approach of Mosher's method and the modern spectroscopic technique of Vibrational Circular Dichroism (VCD).

This document is intended for researchers, scientists, and drug development professionals, offering not just procedural outlines but also the underlying principles and practical considerations to empower informed decisions in the laboratory.

The Imperative of Absolute Configuration in Chiral Molecules

Chirality is a fundamental property of many biologically active molecules. The specific spatial arrangement of atoms, or absolute configuration, dictates how a molecule interacts with its biological target, such as an enzyme or receptor, which are themselves chiral environments. An incorrect stereochemical assignment can lead to the development of an ineffective or, in the worst-case scenario, harmful therapeutic agent. It is therefore paramount to employ reliable and robust methods to confirm the absolute configuration of any chiral drug candidate.

Comparative Analysis: Mosher's Method and VCD Spectroscopy

This guide will dissect two distinct yet complementary approaches to stereochemical determination. Mosher's method is a well-established NMR-based technique that involves the chemical derivatization of the chiral alcohol to form diastereomers with distinct NMR signatures.[1][2] In contrast, VCD is a non-destructive spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light, providing a unique fingerprint of the molecule's chirality in solution.[3][4]

| Feature | Mosher's Method | Vibrational Circular Dichroism (VCD) |

| Principle | Chemical derivatization to form diastereomers with distinct NMR chemical shifts.[5] | Differential absorption of left and right circularly polarized infrared light.[6] |

| Sample Requirement | Typically 1-5 mg of purified sample per diastereomeric ester. | Typically 5-10 mg of purified sample; requires good solubility.[3] |

| Experimental Time | 4-6 hours of active effort over 1-2 days for synthesis and NMR analysis.[1] | 1-4 hours for spectral acquisition per sample. |

| Data Analysis | Comparison of ¹H NMR chemical shifts (Δδ) of the two diastereomeric esters.[5] | Comparison of the experimental VCD spectrum with a computationally predicted spectrum.[7] |

| Key Advantage | Widely accessible through standard NMR spectroscopy. | Non-destructive; provides a direct spectroscopic fingerprint of the chiral molecule in solution.[3] |

| Key Limitation | Requires chemical modification, which may not be straightforward for all substrates.[1] | Requires access to a VCD spectrometer and computational resources for spectral prediction.[6] |

Mosher's Method: A Classic Approach to Stereochemical Elucidation

The Mosher's ester analysis remains a cornerstone for determining the absolute configuration of secondary alcohols and amines.[8] The method's elegance lies in converting a pair of enantiomers into a pair of diastereomers, which, unlike enantiomers, have distinct physical properties, including their NMR spectra.[9]

The Underlying Principle

The chiral alcohol of unknown configuration is esterified with both the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[10] This reaction produces two diastereomeric esters. The anisotropic effect of the phenyl ring in the MTPA moiety leads to differential shielding and deshielding of the protons in the vicinity of the newly formed ester linkage. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) for the protons on either side of the chiral center, the absolute configuration can be deduced.[5]

Experimental Protocol for (1R)-1-(oxan-4-yl)ethan-1-ol

Materials:

-

(1R)-1-(oxan-4-yl)ethan-1-ol (enantiomerically pure)

-

(R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)

-

(S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

Procedure:

-

Preparation of the (S)-MTPA Ester:

-

In a clean, dry NMR tube, dissolve approximately 2 mg of (1R)-1-(oxan-4-yl)ethan-1-ol in 0.5 mL of anhydrous pyridine-d₅.

-

Add a 1.2 molar equivalent of (S)-MTPA-Cl to the solution.

-

Seal the tube and allow the reaction to proceed at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or ¹H NMR.